7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a bicyclic lactam belonging to the class of hexahydropyrrolo[1,2-a]pyrazin-7(6H)-ones. This class of compounds serves as crucial precursors in the synthesis of 2,7-substituted octahydropyrrolo[1,2-a]pyrazines. These substituted octahydropyrrolo[1,2-a]pyrazines are structural analogs of piperazine derivatives, which are widely utilized in medicinal chemistry for various therapeutic applications.
This compound can be synthesized through various organic chemistry methods, often involving the reaction of specific precursors under controlled conditions. The synthesis and characterization of such compounds are crucial for understanding their properties and potential applications.
7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one can be classified as a heterocyclic organic compound. It contains nitrogen atoms within its ring structures, which significantly influences its chemical reactivity and biological activity.
The synthesis of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one typically involves multi-step organic reactions. Some common methods include:
The synthesis process may require specific conditions such as temperature control, solvent selection, and reaction time optimization to achieve high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one can be depicted as follows:
Key structural data include:
7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one can participate in various chemical reactions typical for heterocycles:
These reactions often require specific reagents and conditions to promote selectivity and yield. The choice of solvent and temperature can significantly impact reaction outcomes.
The mechanism of action for 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one in biological systems is not fully elucidated but may involve interaction with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures often exhibit:
7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one has potential applications in various scientific fields:
Research continues to explore its full potential within medicinal chemistry, particularly regarding its efficacy and safety profiles in drug development contexts.
The synthesis and functionalization of the pyrrolo[1,2-a]pyrazine core, particularly 7-methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, demands innovative strategies to address regioselectivity, stereocontrol, and bioactivity optimization.
Recent advances highlight enaminone intermediates as pivotal building blocks for constructing the bicyclic framework. 2-Formylpyrrole-based enaminones undergo cyclization with ammonium acetate to yield pyrrolo[1,2-a]pyrazines. For example, alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates react with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form enaminones, which cyclize under optimized conditions (lithium carbonate/DMF, 80°C) to afford the target scaffold in yields exceeding 70% [1]. Microwave-assisted multicomponent reactions further streamline synthesis, reducing reaction times from hours to minutes while improving regioselectivity .
Bromination strategies enable late-stage diversification. Treating N-alkylated pyrrole precursors with N-bromosuccinimide (NBS) introduces bromine at the pyrrole C-5 position, providing handles for cross-coupling reactions. This approach facilitated the synthesis of 5-bromo-7-methylhexahydropyrrolo[1,2-a]pyrazin-6-one, a key intermediate for further functionalization [1].
Table 1: Cyclization Methods for Pyrrolo[1,2-a]pyrazine Core Synthesis
Method | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Enaminone Cyclization | NH₄OAc, Li₂CO₃, DMF, 80°C | 72–85% | High |
Microwave-Assisted MCR | DMFDMA, NH₄OAc, 150°C, 15 min | 68–80% | Moderate |
Pd-Catalyzed Cyclization | Pd(OAc)₂, NaOAc, DMSO, 120°C | 45–60% | Variable |
The fused [5,6]-bicyclic system of 7-methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)--one contains two chiral centers (C-6a and C-10a), necessitating precise stereocontrol. Diastereoselective aza-Michael additions are effective for cis-fused ring formation. Employing chiral phase-transfer catalysts (e.g., N-benzylammonium salts derived from quinine) during cyclization achieves enantiomeric excesses (ee) up to 56% .
Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes ester groups in racemic precursors, enriching desired enantiomers. For instance, resolution of rac-7-methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one esters yields the (6aR,10aS)-enantiomer with >98% ee [8]. Chiral auxiliaries, such as Oppolzer’s sultam, direct asymmetric alkylations during pyrrole N-functionalization, enabling gram-scale synthesis of enantiopure intermediates .
Table 2: Stereocontrol Strategies for Bicyclic Core Assembly
Method | Key Features | Enantiomeric Excess (ee) |
---|---|---|
Chiral PTC-Mediated Cyclization | Quinine-derived catalysts | Up to 56% |
Enzymatic Resolution | CALB lipase, hydrolysis | >98% |
Chiral Auxiliary Approach | Oppolzer’s sultam, alkylation | 90–95% |
Bioactivity correlates strongly with C-7 alkyl substituents and electron-withdrawing groups at C-9. Introducing a methyl group at C-7 significantly enhances antifungal potency. Docking studies indicate that 7-methyl derivatives exhibit stronger van der Waals interactions with the catalytic site of fungal 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), a target for antifungal agents [1].
Bromination at C-5 (pyrrole ring) improves activity against multidrug-resistant Candida spp. by facilitating membrane penetration. Additionally, amide N-acylation with arylacetic acids boosts anticancer properties. For example, 9-(4-chlorophenyl)acetamide derivatives show IC₅₀ values of 1.8 µM against breast cancer cell lines due to enhanced hydrogen bonding with biological targets [9]. Spirocyclic motifs at C-8, formed via [3+2] cycloadditions, further modulate selectivity toward kinases [7].
Table 3: Bioactivity Correlations with Functional Modifications
Modification Site | Functional Group | Biological Activity | Potency Enhancement |
---|---|---|---|
C-7 | Methyl | Antifungal (Candida spp.) | 8-fold vs. des-methyl |
C-5 (pyrrole) | Bromo | Antibacterial (MRSA) | MIC: 2 µg/mL |
C-9 | Arylacetamide | Anticancer (MCF-7) | IC₅₀: 1.8 µM |
N-4 (pyrazine) | Sulfonamide | Kinase inhibition | Kᵢ: 15 nM |
Salt formation critically addresses the poor aqueous solubility of pyrrolo[1,2-a]pyrazinones. Hydrochloride salts enhance solubility 20-fold (from 0.1 mg/mL to 2.1 mg/mL) but exhibit hygroscopicity, limiting stability. Oxalate salts offer balanced properties: non-hygroscopic crystalline forms with 15-fold solubility improvement (1.5 mg/mL) and high thermal stability (>200°C) [7].
Sodium sulfonate salts (e.g., 7-methylhexahydropyrrolo[1,2-a]pyrazine-6-one-3-sulfonate) leverage sulfonic acid counterions to improve water solubility (>5 mg/mL) while simplifying purification. These salts dissociate in physiological buffers, maintaining bioactive compound integrity. Mesylate salts are optimal for parenteral formulations due to their low toxicity and pH stability (2.0–8.5) [10].
Table 4: Physicochemical Properties of Pharmaceutical Salts
Salt Form | Solubility (mg/mL) | Hygroscopicity | Melting Point (°C) | Stability |
---|---|---|---|---|
Hydrochloride | 2.1 | High | 198–202 (dec.) | Moderate |
Oxalate | 1.5 | Low | 215–217 | High |
Sodium Sulfonate | >5.0 | None | 245–247 | High |
Mesylate | 3.8 | Low | 189–191 | High (pH 2–8.5) |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1